molecular formula C16H21N2O3P B14382936 Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate CAS No. 89901-71-3

Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate

Cat. No.: B14382936
CAS No.: 89901-71-3
M. Wt: 320.32 g/mol
InChI Key: UFLPVISXHFGEFD-UHFFFAOYSA-N
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Description

Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonate group attached to a phenylethyl moiety with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate typically involves the reaction of appropriate phosphonate precursors with phenylethyl derivatives under controlled conditions. One common method includes the use of diethyl phosphonate and 2,2-dicyano-1-phenylethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or modulate enzyme activity. The cyano groups may also play a role in binding to specific sites on target molecules, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate is unique due to the presence of both cyano and phosphonate groups, which confer distinct reactivity and binding properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89901-71-3

Molecular Formula

C16H21N2O3P

Molecular Weight

320.32 g/mol

IUPAC Name

2-[di(propan-2-yloxy)phosphoryl-phenylmethyl]propanedinitrile

InChI

InChI=1S/C16H21N2O3P/c1-12(2)20-22(19,21-13(3)4)16(15(10-17)11-18)14-8-6-5-7-9-14/h5-9,12-13,15-16H,1-4H3

InChI Key

UFLPVISXHFGEFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=CC=C1)C(C#N)C#N)OC(C)C

Origin of Product

United States

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